4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde
CAS No.: 681226-64-2
Cat. No.: VC5837707
Molecular Formula: C11H13FN2O3S
Molecular Weight: 272.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 681226-64-2 |
|---|---|
| Molecular Formula | C11H13FN2O3S |
| Molecular Weight | 272.29 |
| IUPAC Name | 4-(4-fluorophenyl)sulfonylpiperazine-1-carbaldehyde |
| Standard InChI | InChI=1S/C11H13FN2O3S/c12-10-1-3-11(4-2-10)18(16,17)14-7-5-13(9-15)6-8-14/h1-4,9H,5-8H2 |
| Standard InChI Key | ABPADUJJECLIKD-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C=O)S(=O)(=O)C2=CC=C(C=C2)F |
Introduction
Structural Characteristics and Nomenclature
The compound’s structure features a piperazine ring—a six-membered heterocycle with two nitrogen atoms at positions 1 and 4. The 1-position is substituted with a carbaldehyde group (), while the 4-position bears a 4-fluorobenzenesulfonyl moiety (). This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets. The fluorinated aromatic ring enhances metabolic stability and membrane permeability, common features in pharmacologically active molecules .
Synthetic Pathways and Optimization
Key Synthetic Strategies
The synthesis of 4-(4-fluorobenzenesulfonyl)piperazine-1-carbaldehyde typically proceeds via sequential functionalization of the piperazine core. A representative pathway involves:
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Sulfonylation: Reaction of piperazine with 4-fluorobenzenesulfonyl chloride in dichloromethane () using triethylamine () as a base, yielding 4-(4-fluorobenzenesulfonyl)piperazine .
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Formylation: Oxidation of the secondary amine at the 1-position to a carbaldehyde using formylating agents or oxidative conditions.
Experimental data from analogous syntheses report yields of 62–80% for sulfonylation steps under optimized conditions (Table 1) .
Table 1: Representative Reaction Conditions for Sulfonylation
| Reactant | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|
| 4-Fluorobenzenesulfonyl chloride | 20°C | 75% | ||
| Piperazine | Pyridine | 0–20°C | 73% |
By-Products and Purification
Common by-products include bis-sulfonylated piperazine (from over-reaction) and oxidized sulfones. Purification via silica gel chromatography using gradients of methanol in (e.g., 5–20%) effectively isolates the target compound.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide () and , but limited solubility in water (<1 mg/mL). Stability studies indicate sensitivity to light and moisture, necessitating storage under inert atmospheres at −20°C .
Spectroscopic Characterization
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NMR: The aldehyde proton resonates as a singlet at 9.8–10.1 ppm in NMR, while the sulfonyl group’s aromatic protons appear as doublets at 7.8–8.1 ppm .
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MS: Electrospray ionization (ESI) mass spectrometry reveals a molecular ion peak at 284.1 () .
Biological Activity and Mechanism of Action
Enzyme Inhibition
The compound’s sulfonamide group facilitates binding to enzyme active sites via hydrogen bonding and hydrophobic interactions. Preliminary studies suggest inhibition of carbonic anhydrase isoforms (e.g., CA-II and CA-IX) with values in the micromolar range.
Applications in Drug Development
Prodrug Design
The carbaldehyde group serves as a handle for conjugation with amine-containing therapeutics, enabling prodrug strategies. For example, linkage to doxorubicin via hydrazone bonds allows pH-sensitive drug release in tumor microenvironments.
Antimicrobial Activity
Structure-activity relationship (SAR) studies highlight broad-spectrum antibacterial effects against Staphylococcus aureus () and Escherichia coli () . The fluorinated aromatic ring disrupts bacterial membrane integrity, while the sulfonamide group inhibits folate biosynthesis.
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